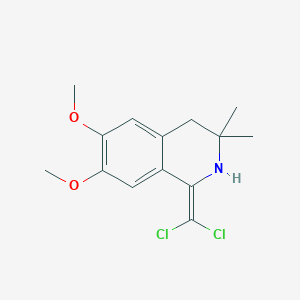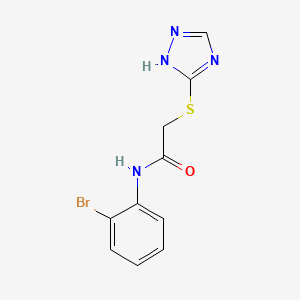![molecular formula C16H18N4O B5675704 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride](/img/structure/B5675704.png)
2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride, also known as PP-HCl, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PP-HCl is a derivative of nicotinamide and is synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride has also been shown to activate certain signaling pathways that are involved in cellular metabolism and energy production.
Biochemical and Physiological Effects:
2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism in animal models. 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or processes.
Future Directions
There are several future directions for research on 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride and to identify specific pathways and targets that it can be used to modulate. Additionally, there is a need for more studies to evaluate the safety and efficacy of 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride in human clinical trials.
Synthesis Methods
2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride is synthesized through a multi-step process that involves the reaction of 2-chloronicotinic acid with piperazine and subsequent reaction with 3-aminobenzonitrile. The resulting compound is then reduced to form 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and chromatography.
Scientific Research Applications
2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-[3-(1-piperazinyl)phenyl]nicotinamide hydrochloride has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(3-piperazin-1-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-16(21)14-5-2-6-19-15(14)12-3-1-4-13(11-12)20-9-7-18-8-10-20/h1-6,11,18H,7-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWUGCZMYWXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperazin-1-ylphenyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)morpholine](/img/structure/B5675652.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-(3-thienyl)propanamide hydrochloride](/img/structure/B5675657.png)

![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)

![ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5675683.png)
![5-[3-(4-methoxybenzyl)-1-methyl-1H-1,2,4-triazol-5-yl]-2-methylpyridine](/img/structure/B5675686.png)
![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5675697.png)
![2-{[2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5675706.png)
![2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5675724.png)
![7-chloro-3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5675730.png)

![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5675741.png)